Enhanced Lipophilicity (LogP) for Superior Membrane Permeability vs. Unsubstituted Pyrazole
The addition of a propyl group at the N1 position and a bromine at C3 significantly increases the lipophilicity of 3-Bromo-4-nitro-1-propyl-1H-pyrazole compared to its unsubstituted pyrazole counterpart. This is quantified by the calculated partition coefficient (LogP). The target compound has an XLogP3 of 1.9 and a calculated LogP of 2.19 [1], whereas 3-Bromo-4-nitro-1H-pyrazole (without the propyl group) has a reported XLogP3 of approximately 1.1 .
| Evidence Dimension | Lipophilicity (Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | XLogP3: 1.9 ; LogP: 2.19 [1] |
| Comparator Or Baseline | 3-Bromo-4-nitro-1H-pyrazole (XLogP3: 1.1) |
| Quantified Difference | Target compound is 0.8-1.1 LogP units more lipophilic. |
| Conditions | Calculated values using XLogP3 and other in silico models. |
Why This Matters
A higher LogP value indicates increased lipophilicity, which directly correlates with improved passive membrane permeability, a critical parameter for oral bioavailability and blood-brain barrier penetration in drug discovery programs.
- [1] ChemSpace. 3-bromo-4-nitro-1-propyl-1H-pyrazole | C6H8BrN3O2 | MFCD31417520. Product Catalog Page. View Source
